molecular formula C25H27NO6 B11203339 Dimethyl 4-(4-ethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203339
M. Wt: 437.5 g/mol
InChI Key: OEEZFGNYPDBWMV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of its potential therapeutic effects, it is believed to modulate calcium channels, thereby influencing cellular calcium levels and affecting various physiological processes. The pathways involved include the inhibition of calcium influx, which can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension and angina.

    Felodipine: Similar in structure and function, used for managing high blood pressure.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO6/c1-5-32-20-12-8-18(9-13-20)23-21(24(27)30-3)15-26(16-22(23)25(28)31-4)14-17-6-10-19(29-2)11-7-17/h6-13,15-16,23H,5,14H2,1-4H3

InChI Key

OEEZFGNYPDBWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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